molecular formula C8H11N3O2 B13523878 Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate

Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate

Cat. No.: B13523878
M. Wt: 181.19 g/mol
InChI Key: ZLLNEXJBVHVZHI-UHFFFAOYSA-N
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Description

Ethyl 6-(Aminomethyl)pyrimidine-4-carboxylate (CAS 944901-73-9) is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol . It is a pyrimidine derivative, a class of heterocyclic compounds that are of significant interest in medicinal and synthetic chemistry due to their structural presence in a wide range of biologically active molecules. The compound features both an ester functional group and an aminomethyl substituent on the pyrimidine ring, making it a valuable and versatile building block for organic synthesis . This structure allows researchers to utilize it as a key precursor in the design and development of more complex molecules. It is typically offered for cold-chain transportation to ensure stability . As a specialty chemical, it is intended for use in research and development settings. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 6-(aminomethyl)pyrimidine-4-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)7-3-6(4-9)10-5-11-7/h3,5H,2,4,9H2,1H3

InChI Key

ZLLNEXJBVHVZHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)CN

Origin of Product

United States

Preparation Methods

Preparation from 2-Methyl-4,6-dichloropyrimidine (Patent CN102161660A)

This method involves nucleophilic substitution on a dichloropyrimidine derivative and subsequent hydrolysis and amide formation steps. Although this patent focuses on related pyrimidine derivatives, the methodology is adaptable for Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate synthesis.

Step 1: Preparation of 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylic acid ethyl ester

  • React 2-aminothiazole-5-carboxylate ethyl ester with 2-methyl-4,6-dichloropyrimidine.
  • Molar ratio: 0.5–2:1 (preferably 1:1).
  • Solvent: Dry solvents such as alcohols or ethers.
  • Conditions: Nucleophilic aromatic substitution at 4-chloropyrimidine.

Step 2: Hydrolysis of the ethyl ester

  • Hydrolyze the ethyl ester group to obtain the corresponding carboxylic acid.
  • Solvent: Preferably methanol.
  • Conditions: Basic or acidic hydrolysis under controlled temperature.

Step 3: Conversion to amide derivatives

  • Convert the carboxylic acid to acid chloride using oxalyl chloride (molar ratio 0.5–4:1, preferably 2:1).
  • React acid chloride with amines to form amide derivatives.

This route emphasizes a stepwise approach starting from dichloropyrimidine and aminothiazole esters, allowing for selective substitution and functional group transformations with good yields and industrial scalability.

Esterification and Aminolysis via Pfitzinger Reaction (Research Article PMC11396203)

This approach is based on the synthesis of ethyl pyrimidine-quinoline carboxylates but is relevant due to similar ester and aminopyrimidine chemistry.

Key steps:

  • Synthesis of aminophenylquinoline-4-carboxylic acid intermediates via Pfitzinger reaction (ring-opening/cyclocondensation of isatin derivatives with aminoacetophenones).
  • Conversion of carboxylic acids to ethyl esters using thionyl chloride in ethanol (preferred over Fischer esterification for purity and yield).
  • Coupling of ethyl ester intermediates with 2-chloropyrimidines via aromatic nucleophilic substitution (aminolysis) under microwave irradiation at 150–170 °C.
  • Yields for esterification and coupling range from 65% to 91%.

This method highlights the importance of converting carboxylic acids to esters before aminolysis to avoid by-products and improve purification.

General Notes on Reaction Conditions and Solvents

  • Solvents: Alcohols (methanol, ethanol, propanol) are preferred for hydrolysis and esterification.
  • Reagents: Oxalyl chloride is preferred for acid chloride formation.
  • Temperature: Microwave irradiation is used for coupling reactions to enhance reaction rates.
  • pH control is critical during isolation of intermediates to avoid solubility issues.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Nucleophilic substitution 2-Methyl-4,6-dichloropyrimidine + 2-aminothiazole-5-carboxylate ethyl ester Dry solvent (alcohol/ether), molar ratio ~1:1 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylic acid ethyl ester Not specified Selective substitution at 4-position
2 Hydrolysis Ethyl ester intermediate Methanol, acidic/basic hydrolysis 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylic acid Not specified Prefer methanol solvent
3 Acid chloride formation Carboxylic acid Oxalyl chloride (0.5-4:1 molar ratio) Acid chloride derivative Not specified Oxalyl chloride preferred
4 Amide formation Acid chloride + amine Standard amide coupling conditions Amide derivatives Not specified Industrially practical
5 Esterification Carboxylic acid intermediates Thionyl chloride in ethanol Ethyl esters 65–91% Microwave irradiation improves yield
6 Aminolysis (coupling) Ethyl ester + 2-chloropyrimidine Microwave irradiation, 150–170 °C Aminopyrimidine esters 65–91% Avoids by-products, improves purity

Comprehensive Research Findings and Analysis

  • The preparation of this compound benefits from stepwise control of substitution and esterification to avoid side reactions.
  • Hydrolysis of esters to acids and re-esterification is a common strategy to improve purity and yield.
  • Microwave-assisted reactions significantly reduce reaction times and improve yields in coupling steps.
  • The use of oxalyl chloride for acid chloride formation is favored due to its efficiency and cleaner reaction profile.
  • Maintaining solvent dryness and controlling pH during isolation steps are critical for reproducibility and product quality.
  • Industrial scalability is feasible due to relatively simple steps, moderate reaction conditions, and readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Bases: Potassium carbonate, sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-(aminomethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below compares Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate with structurally related pyrimidine derivatives, focusing on substituent positions, molecular weights, and functional properties.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (hypothetical) 6: -CH₂NH₂; 4: -COOEt C₈H₁₂N₄O₂ ~196.21 (calculated) Potential for hydrogen bonding via -NH₂; ester group enhances solubility in organic solvents.
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate 6: -NH₂; 2: -CF₃; 4: -COOEt C₈H₈F₃N₃O₂ 243.16 Electron-withdrawing -CF₃ enhances metabolic stability; MIC data unavailable.
Ethyl 2-amino-6-methylpyrimidine-4-carboxylate 2: -NH₂; 6: -CH₃; 4: -COOEt C₈H₁₁N₃O₂ 181.19 Methyl group at C6 increases lipophilicity; used in heterocyclic synthesis.
Ethyl 6-(tert-butylamino)pyrimidine-4-carboxylate 6: -NH-C(CH₃)₃; 4: -COOEt C₁₁H₁₇N₃O₂ 223.27 Bulky tert-butyl group may hinder enzymatic degradation; soluble in DMSO.
Ethyl 6-amino-5-chloro-2-(4-chlorophenyl)pyrimidine-4-carboxylate 6: -NH₂; 5: -Cl; 2: -(4-Cl-Ph); 4: -COOEt C₁₃H₁₁Cl₂N₃O₂ 328.15 Chlorine atoms improve antibacterial activity; aromatic substitution enhances π-π interactions.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 4: -O-thietan-3-yl; 2: -S-CH₂-COOEt; 6: -CH₃ C₁₂H₁₅N₃O₃S₂ 313.39 Thioether and ether linkages improve metal coordination; used in agrochemicals.

Physicochemical Properties

  • Solubility: Ester groups (e.g., -COOEt) improve solubility in polar aprotic solvents (e.g., DMSO, ethanol) but reduce aqueous solubility .
  • Stability : Electron-withdrawing groups (e.g., -CF₃ in ) increase stability against hydrolysis compared to electron-donating substituents.

Biological Activity

Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with an amino group and an ethyl ester, contributing to its unique biological properties. The molecular formula is C9H12N2O2C_9H_{12}N_2O_2, and it has a molecular weight of approximately 180.20 g/mol.

The compound exhibits multiple mechanisms of action, primarily through the inhibition of specific inflammatory pathways and enzyme activities:

  • Inhibition of NF-kB Pathway : this compound has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in various inflammatory diseases.
  • COX-2 Inhibition : In vitro studies have demonstrated its ability to suppress COX-2 activity, an enzyme involved in the inflammatory response. The IC50 values for related compounds suggest a competitive efficacy comparable to established anti-inflammatory drugs like celecoxib .

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In animal models, it has been effective in reducing edema induced by carrageenan and granuloma formation, showing ED50 values that align closely with those of standard anti-inflammatory agents such as indomethacin .

Neuroprotective Properties

Studies have also highlighted its neuroprotective effects. It has been observed to reduce apoptosis markers in neuronal cells, suggesting potential applications in neurodegenerative diseases. This property is particularly relevant given the increasing prevalence of conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Study on Inflammatory Response : A study evaluated the effects of this compound on carrageenan-induced paw edema in rats. The compound significantly reduced swelling compared to control groups, indicating potent anti-inflammatory activity (ED50 = 9.17 μM) .
  • Neuroprotection Research : Another investigation focused on the compound's effects on neuronal cell lines exposed to oxidative stress. Results showed a marked decrease in cell death and lower levels of reactive oxygen species (ROS), supporting its potential as a neuroprotective agent .
  • Comparison with Other Pyrimidine Derivatives : Comparative studies with other pyrimidine derivatives revealed that this compound had superior COX-2 inhibition compared to structurally similar compounds, underscoring its unique pharmacological profile .

Applications in Medicinal Chemistry

Given its biological activities, this compound serves as a valuable intermediate in the synthesis of pharmaceuticals targeting inflammation and neurodegeneration. Its structural characteristics allow for further modifications that can enhance its efficacy and specificity for various biological targets.

Comparison with Similar Compounds

The following table summarizes key comparisons between this compound and other related compounds:

Compound NameSimilarityUnique Features
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylateHighDifferent substituents affecting activity
Triazole-Pyrimidine HybridsModerateEnhanced specificity due to additional triazole
Ethyl 6-amino-5-methoxypyrimidine-4-carboxylateModerateContains methoxy group influencing reactivity

Q & A

Q. What are the common synthetic routes for Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-component reactions. For example, Biginelli-like reactions using thioureas, aldehydes, and β-keto esters under acidic conditions (e.g., HCl or acetic acid) at 80–100°C for 12–24 hours yield pyrimidine derivatives. Cyclization of intermediates, such as ethyl 3-aryl-4-(substituted-phenyl)-1-(isoxazolyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, with amines can introduce the aminomethyl group . Key Optimization Factors :
  • Catalyst : HCl vs. Lewis acids (e.g., ZnCl₂) affects regioselectivity.
  • Solvent : Ethanol or DMF influences reaction rate and purity.
  • Temperature : Higher temperatures (e.g., 100°C) reduce reaction time but may increase side products.
Reaction ConditionYield RangePurityReference
HCl/EtOH, 80°C, 24h60–70%90–95%
ZnCl₂/DMF, 100°C, 12h55–65%85–90%

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • NMR : 1H^1H NMR shows characteristic peaks: δ 1.3–1.4 ppm (ethyl ester -CH₃), δ 4.2–4.4 ppm (ester -CH₂), δ 6.8–7.2 ppm (pyrimidine ring protons), and δ 3.5–3.7 ppm (aminomethyl -CH₂-) .
  • IR : Stretching at 1680–1700 cm1^{-1} (ester C=O), 3300–3500 cm1^{-1} (N-H from aminomethyl) .
  • X-ray Crystallography : Confirms planarity of the pyrimidine ring and spatial orientation of the aminomethyl group (bond angles: C6-N-C ≈ 113°) .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with petroleum ether:ethyl acetate (7:3) to remove unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures yield crystals with ≥95% purity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group .
  • PPE : Gloves and goggles to avoid skin/eye contact due to potential irritancy (no acute toxicity data available) .

Advanced Research Questions

Q. How does the aminomethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The -CH₂NH₂ group enhances nucleophilicity at the pyrimidine C4 position. For example, in Suzuki-Miyaura couplings, the aminomethyl moiety stabilizes transition states via hydrogen bonding, improving cross-coupling yields (e.g., 75–85% with aryl boronic acids) . Computational studies (DFT) show electron donation from the aminomethyl group lowers the LUMO energy of the pyrimidine ring, facilitating attack by nucleophiles .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in 13C^{13}C NMR chemical shifts (e.g., C4 carboxylate reported as δ 165–170 ppm vs. δ 160–163 ppm) arise from solvent polarity (CDCl₃ vs. DMSO-d₆). To resolve:
  • Standardize solvent and temperature.
  • Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • Acidic Conditions (pH < 3) : Ester hydrolysis dominates, forming 6-(aminomethyl)pyrimidine-4-carboxylic acid (t₁/₂ ≈ 2h at 25°C).
  • Neutral/Basic Conditions (pH 7–9) : Aminomethyl group undergoes oxidation to nitrile (via radical intermediates), confirmed by LC-MS .
    Stability Profile :
pHMajor Degradation PathwayHalf-Life (25°C)
2Ester hydrolysis2h
7Oxidation of -CH₂NH₂48h

Q. What strategies optimize regioselectivity in functionalizing the pyrimidine ring?

  • Methodological Answer :
  • Directing Groups : Use Boc-protected aminomethyl to block C6 and direct electrophiles to C2/C5 .
  • Metal Catalysis : Pd(OAc)₂ with P(tt-Bu)₃ ligand selectively activates C4 for cross-coupling (yield: 80–90%) .

Data Contradictions and Validation

  • Synthetic Yield Variability : Reports of 55–70% yields for similar routes suggest impurities in starting materials (e.g., thiourea derivatives). Validate via TLC monitoring at each step .
  • Crystallographic Data : Discrepancies in bond lengths (C6-N: 1.34–1.38 Å) may stem from crystal packing effects. Use high-resolution synchrotron data for accuracy .

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